molecular formula C18H15N3O2 B046086 rsc133 CAS No. 1418131-46-0

rsc133

Cat. No.: B046086
CAS No.: 1418131-46-0
M. Wt: 305.3 g/mol
InChI Key: HYUDSQGICKAEGE-CMDGGOBGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

RSC133 is synthesized through a series of chemical reactions involving indole derivativesThe synthetic route typically involves the use of reagents such as dimethyl sulfoxide and absolute ethanol, with reaction conditions carefully controlled to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The compound is typically produced as a crystalline solid, which is then purified using techniques such as high-performance liquid chromatography to achieve a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

RSC133 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique biological activities.

Scientific Research Applications

RSC133 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study DNA methylation and epigenetic modifications.

    Biology: Enhances the reprogramming of human somatic cells into pluripotent stem cells and supports the maintenance of these cells in an undifferentiated state.

    Medicine: Potential therapeutic applications in regenerative medicine and cancer research.

    Industry: Used in the production of stem cell lines for research and therapeutic purposes

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RSC133

This compound is unique due to its dual inhibition of DNA methyltransferase 1 and histone deacetylase, making it a potent tool for reprogramming somatic cells and maintaining pluripotent stem cells. This dual activity sets it apart from other compounds that typically target only one of these pathways .

Properties

IUPAC Name

3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUDSQGICKAEGE-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418131-46-0
Record name 1418131-46-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does RSC133 influence the reprogramming of somatic cells into a pluripotent state?

A1: this compound exhibits a dual mechanism of action that contributes to its ability to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). [] Firstly, it acts as an inhibitor of histone deacetylases (HDACs), enzymes responsible for removing acetyl groups from histones. This inhibition leads to increased histone acetylation, promoting a more open chromatin structure and facilitating gene expression changes necessary for pluripotency. [] Secondly, this compound inhibits DNA methyltransferases (DNMTs), enzymes involved in DNA methylation. By inhibiting DNMTs, this compound likely prevents the hypermethylation of genes associated with pluripotency, further contributing to the successful reprogramming process. []

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